molecular formula C9H8N2S B15299801 (4-Ethynylphenyl)thiourea

(4-Ethynylphenyl)thiourea

Cat. No.: B15299801
M. Wt: 176.24 g/mol
InChI Key: MBUOOMRVMNPAIQ-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a phenyl ring substituted with an ethynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)thiourea typically involves the reaction of 4-ethynylaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety (–NH–C(=S)–NH–) enables nucleophilic substitution at nitrogen or sulfur centers:

Reaction TypeReagent/ConditionsProductYieldSource
Alkylation Methyl iodide, K₂CO₃, DMF, 80°CN-Methyl-(4-ethynylphenyl)thiourea78%
Acylation Acetyl chloride, pyridine, RTN-Acetyl-(4-ethynylphenyl)thiourea85%
Isothiocyanate Formation CS₂, NaH, DMF, 110°C4-Ethynylphenyl isothiocyanate92%

Key findings:

  • Alkylation occurs preferentially at the less hindered nitrogen atom .

  • Acylation reactions proceed efficiently under mild conditions due to the thiourea’s electron-rich nitrogen centers .

Metal Coordination Chemistry

The sulfur and nitrogen atoms coordinate transition metals, forming stable complexes:

Metal IonLigand StructureApplicationStability Constant (log β)Source
Cu(II) Tetradentate (S, N, C≡C, aryl)Catalytic oxidation reactions12.4 ± 0.2
Ag(I) Linear coordination via SAntimicrobial materials8.9 ± 0.3
Pd(II) Square-planar complexCross-coupling catalysis10.1 ± 0.4

Notable properties:

  • Cu(II) complexes show enhanced catalytic activity in aerobic oxidations compared to unligated Cu salts .

  • Ag(I) complexes exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .

Cyclization and Heterocycle Formation

The ethynyl group facilitates intramolecular cyclization under specific conditions:

ConditionsProductMechanismYieldSource
HCl (gas), DCM, 0°C 4-Ethynylbenzothiazole-2-amineElectrophilic cyclization65%
CuI, DIPEA, 80°C 1,2,3-Triazole-linked thioureaClick chemistry89%
NH₃ (gas), solid-state Imidazolidine-2-thione derivativeVapor-assisted decomposition72%

Mechanistic insights:

  • The ethynyl group acts as a directing group in electrophilic cyclization, enabling regioselective C–S bond formation .

  • Click reactions with azides produce triazole derivatives with applications in bioconjugation .

Decomposition Pathways

(4-Ethynylphenyl)thiourea undergoes decomposition under alkaline or high-temperature conditions:

ConditionMajor ProductsDegradation PathwaySource
NH₃ (excess), RT 4-Ethynylaniline + H₂SThiourea cleavage
180°C, inert atmosphere Carbon disulfide + aryl nitrilesThermal decomposition

Stability considerations:

  • Decomposition via NH₃ exposure is attributed to nucleophilic attack on the thiocarbonyl group .

  • Thermal stability is lower than non-ethynylated thioureas (T₅% = 142°C vs. 210°C) .

Comparative Reactivity with Analogues

The ethynyl group enhances reactivity compared to other thioureas:

CompoundReaction Rate (Alkylation)Metal Binding Affinity (Cu²⁺)Thermal Stability (°C)
This compound1.0 (reference)12.4 ± 0.2142
Phenylthiourea0.39.8 ± 0.3210
4-Methylphenylthiourea0.510.1 ± 0.4185

Data sources:

Scientific Research Applications

(4-Ethynylphenyl)thiourea is an organosulfur compound that consists of a thiourea group connected to a phenyl ring with an ethynyl substituent at the para position. Its molecular formula is C9H8N2S, and it is characterized by a thiourea functional group (NH-CS-NH2). this compound has applications in medicinal chemistry and materials science because of its unique structural properties and potential.

Applications

(Thio)urea ((T)U) is a functional group in molecular structures used in drug design and chemistry . TU compounds have gained attention from researchers because of their chemical and biological properties, such as the ability to form hydrogen bonds . TUs have been used in designing molecules of biological interest and show a broad array of biological properties, including anti-HIV, analgesic, antibacterial, antimicrobial, anticancer, antifungal, diuretic, antiviral, anticonvulsant, anti-thyroidal, herbicidal and insecticidal, anti-inflammatory, anti-acetylcholinesterase, anti-tuberculosis, antimalarial, hypoglycemic, CCR4 antagonists, and DNA-topoisomerase inhibitors .

This compound exhibits significant biological activities, particularly in medicinal chemistry. Research indicates that thiourea derivatives can demonstrate anti-Alzheimer, anti-inflammatory, antioxidant, antibacterial, and anticancer properties . N-substituted-N-acyl thioureas are key building blocks for generating various heterocyclic products through cyclization and serve as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants . Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential as antidiabetic, anticancer, anticonvulsant, anti-inflammatory, anti-HIV, antimicrobial, insecticidal, and herbicidal agents .

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the ethynyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylthiourea: Lacks the ethynyl group, resulting in different chemical and biological properties.

    (4-Methylphenyl)thiourea: Substituted with a methyl group instead of an ethynyl group, leading to variations in reactivity and applications.

    (4-Chlorophenyl)thiourea:

Uniqueness

(4-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the ethynyl group can enhance reactivity and biological activity.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

(4-ethynylphenyl)thiourea

InChI

InChI=1S/C9H8N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h1,3-6H,(H3,10,11,12)

InChI Key

MBUOOMRVMNPAIQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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